molecular formula C12H17N3O5S B5842341 N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide

N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide

Cat. No. B5842341
M. Wt: 315.35 g/mol
InChI Key: OWEVQADDNQJNRC-UHFFFAOYSA-N
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Description

N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide, commonly known as Nimesulide, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain, inflammation, and fever. Nimesulide is a sulfonanilide and has a chemical formula of C13H18N2O5S. It is a selective cyclooxygenase-2 (COX-2) inhibitor that has gained popularity due to its high efficacy and safety profile.

Mechanism of Action

Nimesulide selectively inhibits COX-2, an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, Nimesulide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Nimesulide has been shown to have a high degree of selectivity for COX-2 inhibition, which reduces the risk of gastrointestinal side effects commonly associated with other N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamides. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Nimesulide has a half-life of approximately 4 hours and is metabolized in the liver.

Advantages and Limitations for Lab Experiments

Nimesulide has several advantages for use in lab experiments. It is highly selective for COX-2 inhibition, which allows for the study of the specific effects of COX-2 inhibition on various physiological and biochemical processes. It also has a low risk of gastrointestinal side effects, which makes it a safer option for long-term studies. However, Nimesulide has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the study of Nimesulide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Nimesulide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential use in humans. Another area of interest is the development of new formulations of Nimesulide that improve its solubility and stability, which may increase its effectiveness in certain experimental settings. Additionally, further research is needed to determine the long-term safety and efficacy of Nimesulide in various clinical settings.
Conclusion
N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide, commonly known as Nimesulide, is a selective COX-2 inhibitor that has gained popularity due to its high efficacy and safety profile. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties and has potential uses in the treatment of various inflammatory conditions, cancer, and neurodegenerative disorders. While Nimesulide has several advantages for use in lab experiments, it also has limitations in terms of its solubility and stability. Further research is needed to determine its long-term safety and efficacy in various clinical settings.

Synthesis Methods

Nimesulide is synthesized by the reaction of 4-nitrobenzenesulfonyl chloride with 2-(4-morpholino)ethylamine in the presence of a base. The reaction yields N-[2-(4-morpholinyl)ethyl]-4-nitrobenzenesulfonamide, which is then reduced to N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide using sodium dithionite as a reducing agent.

Scientific Research Applications

Nimesulide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. Nimesulide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5S/c16-15(17)11-3-1-2-4-12(11)21(18,19)13-5-6-14-7-9-20-10-8-14/h1-4,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEVQADDNQJNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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